molecular formula C26H39N3O10 B2875915 Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate CAS No. 1396684-78-8

Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate

Cat. No. B2875915
CAS RN: 1396684-78-8
M. Wt: 553.609
InChI Key: NBTBIELEIYXIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and the use of protecting groups to prevent unwanted side reactions . The exact synthesis pathway would depend on the starting materials and the specific conditions used.

Scientific Research Applications

Preclinical Pharmacology and Pharmacokinetics

Research on compounds similar to Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate often focuses on their pharmacological properties. For example, CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor antagonist, has been studied for its potential in treating major depressive disorder. Its high-binding affinity specific to GluN2B and pharmacokinetic profile suggest its relevance in developing new therapeutic strategies (Garner et al., 2015).

Diagnostic and Therapeutic Applications

Compounds with complex structures, similar to the one , are being explored for their diagnostic and therapeutic potentials. For instance, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) has been investigated for its ability to visualize primary breast tumors in vivo, demonstrating the potential of certain compounds in non-invasive cancer diagnostics (Caveliers et al., 2002).

Pharmacological Impact on Metabolic Pathways

Understanding the metabolic fate of compounds provides insights into their safety and efficacy. Studies such as the investigation on the metabolic fate of irinotecan and its correlation with side effects like diarrhea highlight the importance of pharmacological research in optimizing drug safety and therapeutic outcomes (Gupta et al., 1994).

Novel Therapeutic Agents

The exploration of new therapeutic agents, particularly those targeting specific pathways or receptors, is a significant area of research. For example, the development of new derivatives of camptothecin for the treatment of non-small-cell lung cancer showcases the ongoing efforts to find more effective cancer treatments (Negoro et al., 1991).

Biomonitoring and Environmental Exposure

Research on the occurrence and effects of various compounds, including parabens and their metabolites in human samples, underscores the importance of biomonitoring studies in assessing environmental and occupational exposures. Such studies help in understanding the extent of human exposure to various chemicals and their potential health implications (Zhang et al., 2020).

properties

IUPAC Name

ethyl 4-[2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]acetyl]piperazine-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O6.C2H2O4/c1-4-33-24(29)27-11-9-26(10-12-27)23(28)16-25-7-5-19(6-8-25)17-32-18-20-13-21(30-2)15-22(14-20)31-3;3-1(4)2(5)6/h13-15,19H,4-12,16-18H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTBIELEIYXIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.